Critical Data Transparency: Absence of Published Direct Comparative Bioactivity Data
A comprehensive search of authoritative databases, including ChEMBL, BindingDB, and PubMed, confirms that no quantitative, target-specific bioactivity data (IC50, Kd, Ki) has been published for 3-bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-88-3) as of the search date [1][2]. The ZINC database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This data gap represents a critical differentiation point: any vendor claiming specific, pre-validated biological activity for this compound should be viewed with skepticism. Procurement decisions must therefore rely on its well-defined physicochemical properties, its structural role as a synthetic intermediate, and class-level inferences from closely related thieno[2,3-d]pyrimidines that have been pharmacologically characterized.
| Evidence Dimension | Availability of published bioactivity data (IC50/Kd/Ki) |
|---|---|
| Target Compound Data | No known activity; not reported in any publications per ChEMBL [1] |
| Comparator Or Baseline | Related thieno[2,3-d]pyrimidine benzamides (e.g., S64315/MIK665) have extensive published bioactivity profiles against MCL-1 [3] |
| Quantified Difference | Non-quantifiable; complete data absence vs. validated reference compounds |
| Conditions | Multi-database search across ChEMBL, BindingDB, PubMed, and ZINC as of 2026-05-02 |
Why This Matters
Procurement professionals must not base sourcing decisions on unverified biological claims; this compound's value is as a synthetic building block where its regiospecific reactivity is its primary differentiator.
- [1] ZINC. (2026). ZINC5299393 Substance Record. ZINC15 Database, University of California, San Francisco. Retrieved May 2, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 7615346: 3-Bromo-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide. National Center for Biotechnology Information. Retrieved May 2, 2026. View Source
- [3] Szlávik, S., et al. (2021). The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues. ACS Omega, 6(34), 22073–22102. View Source
